molecular formula C17H13NO3S2 B5889676 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate

2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate

Cat. No.: B5889676
M. Wt: 343.4 g/mol
InChI Key: ZKCHAKAJUHFASJ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a phenylethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate typically involves the reaction of 2-mercaptobenzothiazole with 2-oxo-2-phenylethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate primarily involves its interaction with bacterial quorum sensing systems. The compound inhibits the LasB quorum sensing system in Gram-negative bacteria, such as Pseudomonas aeruginosa. By binding to the active site of the LasR receptor, it prevents the receptor from interacting with its natural ligand, thereby disrupting the quorum sensing process. This inhibition reduces the production of virulence factors and biofilm formation, making the bacteria less pathogenic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate is unique due to its combined benzothiazole and phenylethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

phenacyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-22-17-18-13-8-4-5-9-15(13)23-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCHAKAJUHFASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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